(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride
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Overview
Description
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. This particular compound is characterized by the presence of a methyl group attached to the pyridine ring and an ethanamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine.
Alkylation: The 2-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The resulting racemic mixture is then resolved to obtain the (1S)-enantiomer.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the (1S)-1-(2-Methylpyridin-3-yl)ethanamine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized conditions to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization, filtration, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: N-oxides of (1S)-1-(2-Methylpyridin-3-yl)ethanamine.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride: The enantiomer of the compound.
(1S)-1-(3-Methylpyridin-2-yl)ethanamine;dihydrochloride: A positional isomer.
(1S)-1-(2-Methylpyridin-4-yl)ethanamine;dihydrochloride: Another positional isomer.
Uniqueness
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride is unique due to its specific stereochemistry and substitution pattern on the pyridine ring
Properties
IUPAC Name |
(1S)-1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFBVPCJOVGAU-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460739-25-5 |
Source
|
Record name | (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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